4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the pyrazole ring or the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various biological receptors . These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-BROMO-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a bromine atom, pyrazole ring, and sulfonamide group. Similar compounds include:
4-Bromo-1H-pyrazole: Lacks the sulfonamide group but shares the pyrazole and bromine features.
N-(3-(1H-pyrazol-1-yl)methyl)benzenesulfonamide: Similar structure but without the bromine atom.
Sulfonamide derivatives: Various sulfonamide compounds with different substituents on the aromatic ring.
Properties
IUPAC Name |
4-bromo-N-[3-(pyrazol-1-ylmethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c17-14-5-7-16(8-6-14)23(21,22)19-15-4-1-3-13(11-15)12-20-10-2-9-18-20/h1-11,19H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJLBUEBLADPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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